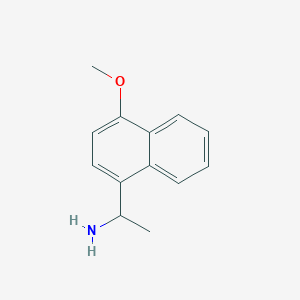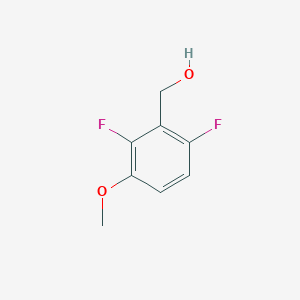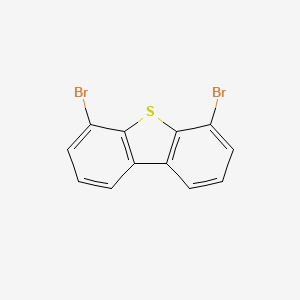
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol
説明
“5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol” is a pyridyl thiadiazole based building block that has a 1,3,4-thiadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups .
Synthesis Analysis
The synthesis of similar compounds involves the Mannich reaction of 1,2,4-triazole thiol intermediate . The yield of the reaction was 82% .
科学的研究の応用
Synthesis and Antimicrobial Activities
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol has been utilized in the synthesis of various compounds with significant antimicrobial properties. For instance, a study by Bayrak et al. (2009) involved synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Catalytic and Semiconductor Applications
Research by Şerbetçi (2013) explored novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands. These complexes were used as catalysts for hydrogen transfer reactions and showed semiconducting behavior, indicating potential applications in electronics (Şerbetçi, 2013).
Anticancer Activity
The compound has been included in the synthesis of derivatives with potential anticancer effects. Abdo and Kamel (2015) synthesized a series of derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines, which exhibited significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).
Antimycobacterial Activity
Research by Mamolo et al. (2001) demonstrated that derivatives of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol showed some level of activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential applications in treating mycobacterial infections (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
Sensor Applications
A study by Mashhadizadeh et al. (2010) utilized derivatives of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol in creating ionophores for carbon paste sensors. These sensors demonstrated high selectivity for copper ions, indicating potential applications in environmental monitoring or analytical chemistry (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
特性
IUPAC Name |
5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZFPMDTJXQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415399 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol | |
CAS RN |
28819-38-7 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



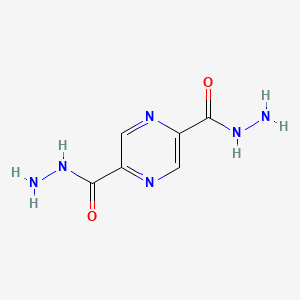
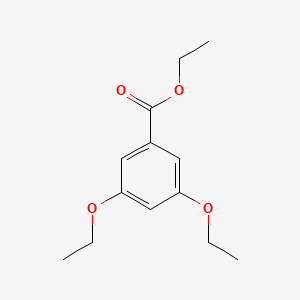
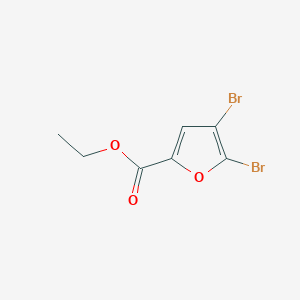
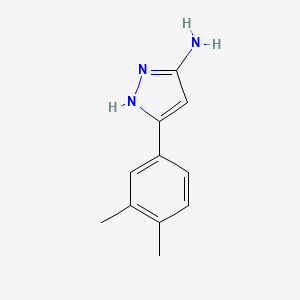
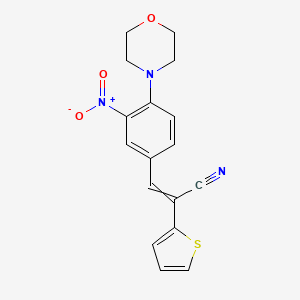
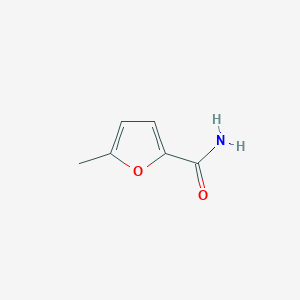
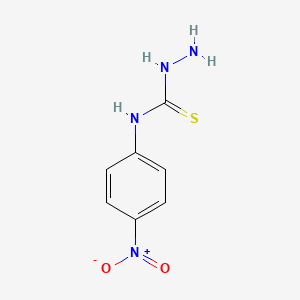
![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)
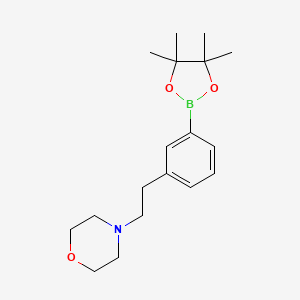
![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)
